

Chemical structure and physicochemical properties of (+-)-shikonin

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An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of (+)-Shikonin

Introduction

Shikonin is a naturally occurring naphthoquinone pigment isolated from the dried roots of several species in the Boraginaceae family, most notably Lithospermum erythrorhizon (Zicao or purple gromwell).[1][2][3] For centuries, it has been a staple in traditional Chinese medicine for treating a variety of ailments, including inflammation, infections, and burns.[4][5] Modern scientific investigation has affirmed its diverse pharmacological potential, revealing potent anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[2][5][6] Shikonin and its enantiomer, alkannin, are among the few natural product enantiomeric pairs known to exhibit distinct biological activities.[1][6] This guide provides a detailed overview of the chemical structure and physicochemical properties of (+)-shikonin, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

(+)-Shikonin is a derivative of 1,4-naphthoquinone.[1][6] Its chemical structure was fully elucidated in 1936.[6][7] It possesses a chiral center in its aliphatic side chain, leading to its optical activity.

• IUPAC Name: 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione[8][9][10]

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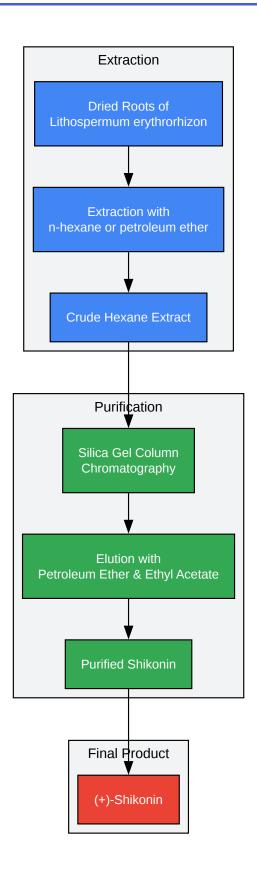




- Molecular Formula: C16H16O5[2][8][11][12]
- Enantiomer: Shikonin is the (R)-optical isomer of alkannin, its (S)-enantiomer.[1][2][6] The racemic mixture of the two is known as shikalkin.[1]

Below is a diagram illustrating the general workflow for the isolation of shikonin from its natural source.





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Figure 1. General experimental workflow for the isolation of shikonin.



Physicochemical Properties

Shikonin presents as a purple-brown or red crystalline solid.[2][7] Its physicochemical characteristics are critical for its formulation into therapeutic agents, with its poor water solubility being a primary challenge for drug delivery.[8]

Data Summary

The quantitative physicochemical properties of (+)-shikonin are summarized in the table below.



Property	Value	Reference(s)
Identifiers		
CAS Number	517-89-5	[2][8][11]
Molecular Weight	288.3 g/mol	[2][11][13]
Physical Properties		
Appearance	Purple-brown or red crystalline solid	[2]
Melting Point	147-148 °C	[2][8][11]
Specific Optical Rotation	+135° (in benzene)	[2][7]
pKa (Predicted)	7.34 ± 0.20	[2][11]
Solubility		
Water	Practically insoluble / Sparingly soluble in aqueous buffers	[2][8][14]
DMSO	~11 mg/mL; 130 mg/mL (sonication recommended)	[14]
Ethanol	~2 mg/mL; 13 mg/mL (sonication recommended)	[14]
Dimethyl Formamide (DMF)	~16 mg/mL	[14]
Other Organic Solvents	Soluble in chloroform, acetone, vegetable oils, and benzene	[2][10]
Spectroscopic Data		
UV/Vis λmax (in Methanol)	220, 276, 488, 520, 542, 558 nm	[15]
UV/Vis λmax (General)	~214, 278, 515 nm	[14]
Computational Data		
XLogP3	3.0	[11]



Hydrogen Bond Donors	3	[11]
Hydrogen Bond Acceptors	5	[11]

Experimental Protocols Isolation and Purification

A common method for isolating shikonin from plant material involves solvent extraction followed by chromatographic purification.[1]

- Preparation: The dried roots of a source plant, such as Arnebia decumbens, are powdered.
 [1]
- Extraction: The powdered root material is first extracted with n-hexane to remove non-polar compounds. The resulting solid residue is then extracted with a more polar solvent like methanol.[1]
- Purification: The crude extract is subjected to silica gel column chromatography. The column
 is typically eluted with a solvent gradient, such as a mixture of petroleum ether and ethyl
 acetate, to separate the different components.[1] Fractions are collected and analyzed (e.g.,
 by TLC) to identify those containing pure shikonin.

Spectroscopic Analysis

UV-Vis spectrophotometry is used for the quantitative determination of shikonin and its derivatives.

- Sample Preparation: A stock solution of purified shikonin is prepared in a suitable solvent, such as chloroform or methanol.[16] Serial dilutions are made to generate a calibration curve.
- Measurement: The absorbance of the solutions is measured using a double-beam UV-Vis spectrophotometer. Shikonin and its derivatives exhibit multiple absorption maxima in the visible range, typically around 490 nm, 520-525 nm, and 560 nm.[15][16][17][18] The peak at approximately 520 nm is often used for quantification.[15]



 Analysis: The total content of shikonin derivatives in an unknown sample can be calculated using the measured absorbance and the absorption coefficient determined from the standards.[16]

¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation of shikonin and its derivatives.

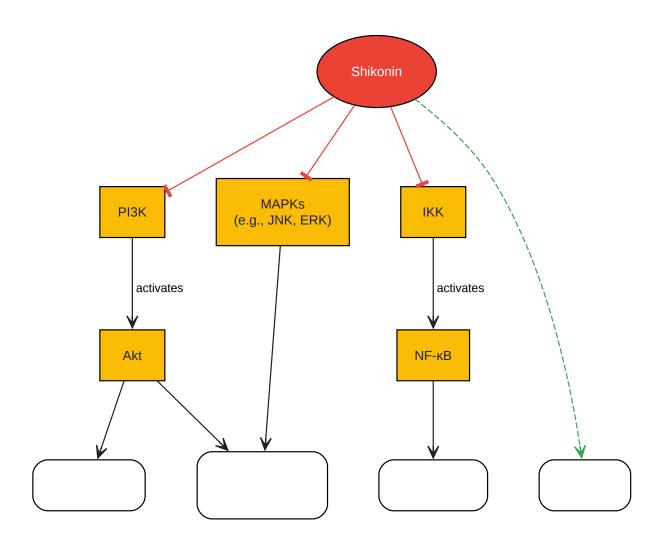
- Sample Preparation: A sample of purified shikonin is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).[16]
- Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).[16][19]
- Analysis: The resulting spectra confirm the accepted 2-substituted 5,8-dihydroxy-1,4-naphthoquinone structure of shikonin in solution.[20] The chemical shifts and coupling constants provide detailed information about the proton and carbon environments within the molecule, confirming the structure of the naphthoquinone core and the aliphatic side chain. [20][21]

Signaling Pathways and Biological Activity

Shikonin exerts its diverse pharmacological effects by modulating multiple cellular signaling pathways. Its anticancer activity, for example, involves the induction of apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis), inhibition of angiogenesis, and regulation of key signaling cascades.[3][22][23]

Shikonin has been shown to suppress the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and angiogenesis.[6][22] It also inhibits the activity of the NF-kB signaling pathway, a key regulator of inflammation.[5]





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Figure 2. Key signaling pathways modulated by shikonin.

By inhibiting these pathways, shikonin can effectively block cancer cell growth and suppress inflammatory responses, highlighting its therapeutic potential.[5][24][25]

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